molecular formula C16H16BrF3N4O2 B2862950 5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034260-28-9

5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide

Cat. No. B2862950
CAS RN: 2034260-28-9
M. Wt: 433.229
InChI Key: SPFGVYUYXGWIGZ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, a piperidine ring, a furan ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the piperidine ring could be formed through a cyclization reaction . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding . The presence of the bromine atom could also significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction. The amide group could be hydrolyzed to form a carboxylic acid and an amine . The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The amide group could allow the compound to participate in hydrogen bonding, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the development of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the interest in creating compounds with high DNA affinity and significant in vitro activity against protozoal infections (Ismail et al., 2004).
  • Another example is the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds for their anti-inflammatory and analgesic properties, showcasing the diverse therapeutic potential of furan-containing compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Applications

  • Compounds incorporating pyrimidine and furan rings have been investigated for their antimicrobial activities, such as novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase properties (Rahmouni et al., 2016).
  • The antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines further exemplifies the potential of these compounds in addressing resistant microbial strains (Abdel-rahman et al., 2002).

Neuroinflammation Imaging

  • A particularly notable application is in the development of PET imaging agents for tracking neuroinflammation. [11C]CPPC, a PET radiotracer specific for CSF1R, highlights the use of furan-carboxamide derivatives in noninvasively imaging reactive microglia and disease-associated neuroinflammation, offering valuable insights into neuropsychiatric disorders (Horti et al., 2019).

Analytical and Spectral Studies

  • Furan ring-containing organic ligands have been synthesized and analyzed for their potential in forming transition metal complexes, underscoring their significance in coordination chemistry and potential applications in creating new materials and catalysts (Patel, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with specific proteins or enzymes in the body. The presence of the pyrimidine ring suggests that it might interact with biological molecules like DNA or RNA .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)furan-2-carboxamide” would require appropriate safety precautions. These might include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could be quite varied. For example, researchers might investigate its potential uses in medicine or industry. They might also study its physical and chemical properties in more detail, or explore new methods for its synthesis .

properties

IUPAC Name

5-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4O2/c1-9-21-12(16(18,19)20)8-14(22-9)24-6-4-10(5-7-24)23-15(25)11-2-3-13(17)26-11/h2-3,8,10H,4-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGVYUYXGWIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(O3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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